molecular formula C7H9F6N B13254712 4,4-Bis(trifluoromethyl)piperidine

4,4-Bis(trifluoromethyl)piperidine

Cat. No.: B13254712
M. Wt: 221.14 g/mol
InChI Key: IMJJCNBFFHZZEE-UHFFFAOYSA-N
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Description

4,4-Bis(trifluoromethyl)piperidine is a fluorinated organic compound with the molecular formula C7H9F6N. This compound is characterized by the presence of two trifluoromethyl groups attached to the piperidine ring, which imparts unique chemical and physical properties. The incorporation of fluorine atoms into organic molecules often enhances their stability, lipophilicity, and bioavailability, making such compounds valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Bis(trifluoromethyl)piperidine typically involves the introduction of trifluoromethyl groups into the piperidine ring. One common method is the reaction of piperidine with trifluoromethylating agents under controlled conditions. For example, the reaction can be carried out using trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetonitrile (CH3CN). The reaction is usually conducted at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactors and automated systems allows for precise control of reaction parameters, leading to efficient and scalable production. Additionally, the purification of the compound can be achieved through techniques such as distillation and recrystallization to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(trifluoromethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

4,4-Bis(trifluoromethyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Bis(trifluoromethyl)piperidine involves its interaction with molecular targets through the trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. The electron-withdrawing nature of the trifluoromethyl groups also influences the compound’s reactivity and stability, contributing to its overall biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

    4,4-Bis(trifluoromethyl)-2,2-bipyridine: Another fluorinated compound with similar structural features but different applications.

    4-(Trifluoromethyl)piperidine: A related compound with a single trifluoromethyl group, used in different chemical contexts.

Uniqueness

4,4-Bis(trifluoromethyl)piperidine is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to compounds with fewer fluorine atoms. This makes it particularly valuable in applications requiring high-performance materials and pharmaceuticals .

Properties

Molecular Formula

C7H9F6N

Molecular Weight

221.14 g/mol

IUPAC Name

4,4-bis(trifluoromethyl)piperidine

InChI

InChI=1S/C7H9F6N/c8-6(9,10)5(7(11,12)13)1-3-14-4-2-5/h14H,1-4H2

InChI Key

IMJJCNBFFHZZEE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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